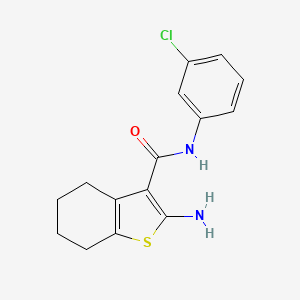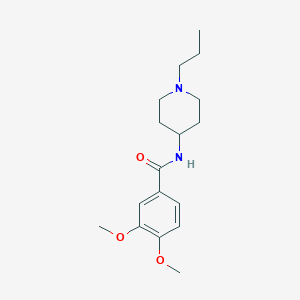
N-(4-methoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as MPMU, is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied in the scientific community due to its potential applications in various fields, including medicinal chemistry and agriculture.
Wissenschaftliche Forschungsanwendungen
MPUM has been extensively studied for its potential applications in medicinal chemistry and agriculture. In medicinal chemistry, MPUM has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease. In agriculture, MPUM has been shown to have herbicidal and fungicidal activity, making it a potential candidate for use as a pesticide.
Wirkmechanismus
The mechanism of action of MPUM is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
MPUM has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that MPUM may have potential applications in the treatment of Alzheimer's disease. MPUM has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, it has been shown to have antifungal activity by inhibiting the growth of various fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MPUM is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. It also exhibits a wide range of activities, making it a potential candidate for various applications. However, one limitation of MPUM is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MPUM. One potential direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of Alzheimer's disease. Another direction is to explore its potential as a pesticide in agriculture. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of MPUM involves the reaction of 4-methoxyaniline with 3-methyl-2-pyridinecarboxylic acid, followed by the addition of isobutyl chloroformate and subsequent reaction with ammonia. The reaction yields MPUM as a white solid with a melting point of 154-155°C.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-4-3-9-15-13(10)17-14(18)16-11-5-7-12(19-2)8-6-11/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBFYKZLHBKOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(3-methylpyridin-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)

![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)

![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)


![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)

![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)